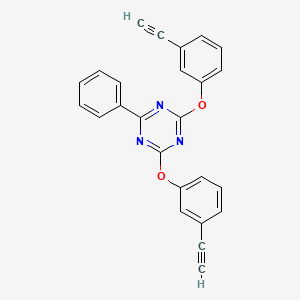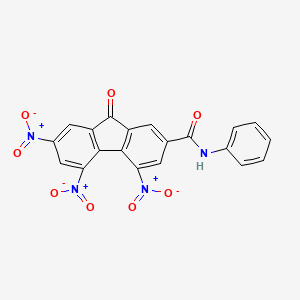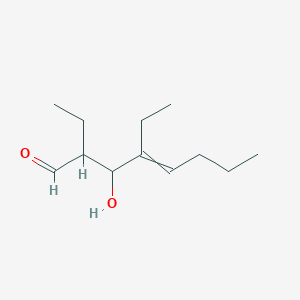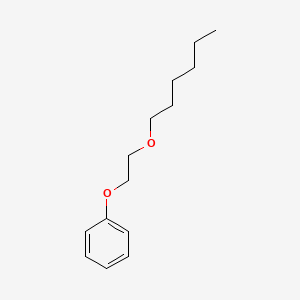![molecular formula C10H14O2S B14357351 [3-(Methanesulfinyl)propoxy]benzene CAS No. 90183-64-5](/img/structure/B14357351.png)
[3-(Methanesulfinyl)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methanesulfinyl)propoxy]benzene is an organic compound characterized by the presence of a benzene ring substituted with a propoxy group and a methanesulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methanesulfinyl)propoxy]benzene typically involves the reaction of 3-hydroxypropoxybenzene with methanesulfinyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfoxide, which is then converted to the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Methanesulfinyl)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The methanesulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride); reactions often require controlled temperatures and specific catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
[3-(Methanesulfinyl)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(Methanesulfinyl)propoxy]benzene involves its interaction with specific molecular targets. The methanesulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various chemical reactions, leading to the formation of different products. The benzene ring provides a stable aromatic framework that can undergo substitution reactions, further diversifying the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Methanesulfonyl)propoxy]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[3-(Methylthio)propoxy]benzene: Contains a thioether group instead of a sulfinyl group.
[3-(Methanesulfinyl)propyl]benzene: Similar structure but with a propyl group instead of a propoxy group.
Uniqueness
[3-(Methanesulfinyl)propoxy]benzene is unique due to the presence of both a methanesulfinyl group and a propoxy group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90183-64-5 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
3-methylsulfinylpropoxybenzene |
InChI |
InChI=1S/C10H14O2S/c1-13(11)9-5-8-12-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
Clé InChI |
YRWAJSRWWMEMFC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



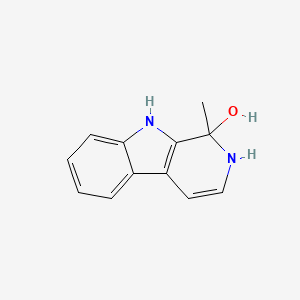
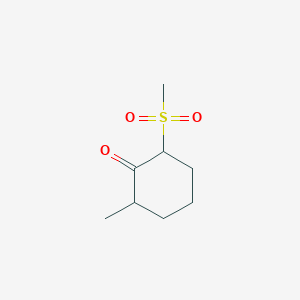
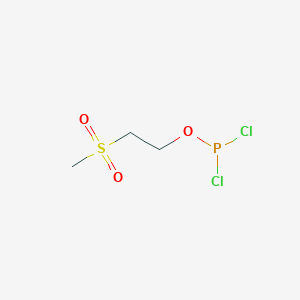
![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
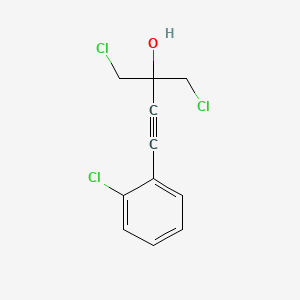
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
